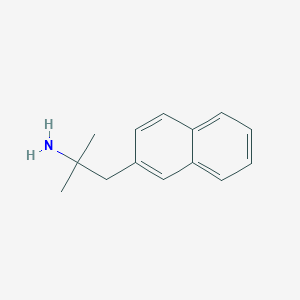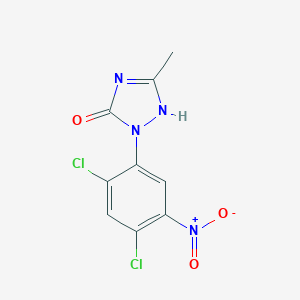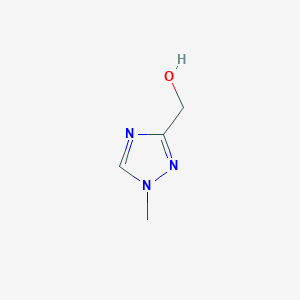
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride
Overview
Description
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. CP-690,550 has been extensively studied for its potential as a therapeutic agent in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism Of Action
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine signaling and immune cell activation.
Biochemical And Physiological Effects
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been shown to reduce inflammation and autoimmune responses in various animal models of autoimmune diseases. In humans, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has also been shown to have a favorable safety profile in clinical trials.
Advantages And Limitations For Lab Experiments
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in various biological processes. However, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has limited selectivity for JAK3 over other JAK family members, and its long-term effects on the immune system are not well understood.
Future Directions
Future research on 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could focus on improving its selectivity for JAK3 over other JAK family members, as well as investigating its long-term effects on the immune system. 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could also be studied for its potential as a therapeutic agent in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could be studied for its potential as a cancer therapy, as JAK3 has been implicated in the development and progression of certain types of cancer.
Scientific Research Applications
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been extensively studied for its potential as a therapeutic agent in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 plays a crucial role in the signaling pathways of immune cells, and inhibition of JAK3 has been shown to reduce inflammation and autoimmune responses.
properties
IUPAC Name |
4-[2-(chloromethyl)pyrimidin-4-yl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKXHQCCXLSOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623107 | |
| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride | |
CAS RN |
118779-76-3 | |
| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

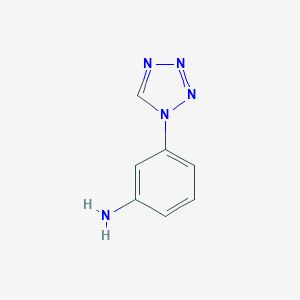
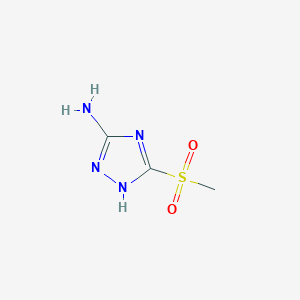
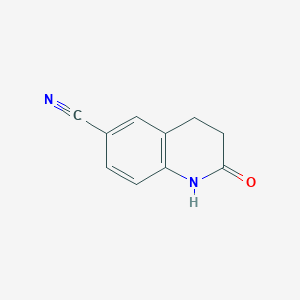
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
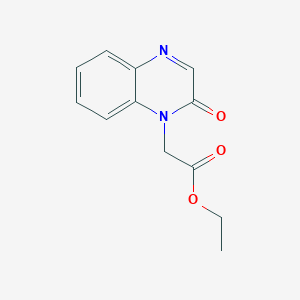
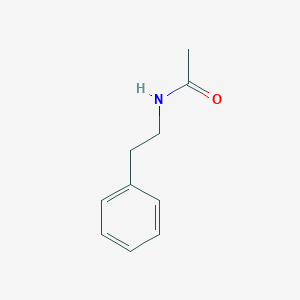
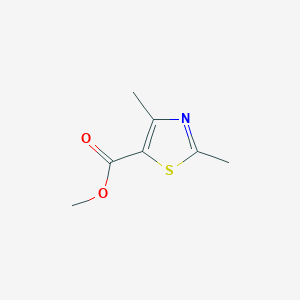
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
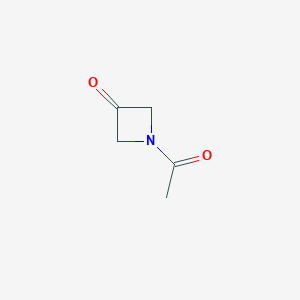
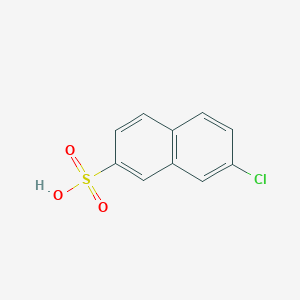
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
